CP-346086

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

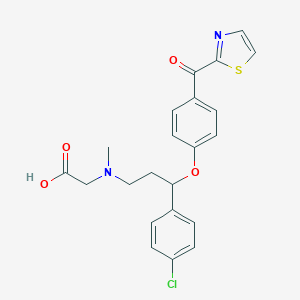

CP 346086 est un inhibiteur puissant et actif par voie orale de la protéine de transfert des triglycérides microsomales. Ce composé a démontré une diminution du cholestérol plasmatique et des triglycérides chez les animaux de laboratoire et chez l'homme . Il est principalement utilisé dans le traitement de l'hyperlipidémie et des maladies cardiovasculaires associées.

Applications De Recherche Scientifique

CP 346086 has several scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of microsomal triglyceride transfer protein.

Biology: The compound is used to investigate the role of triglycerides and cholesterol in cellular processes.

Medicine: CP 346086 is studied for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.

Industry: The compound is used in the development of new lipid-lowering drugs and formulations

Mécanisme D'action

- CP-346086 primarily targets the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in lipid metabolism by facilitating the assembly and secretion of lipoproteins, including very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver and intestines .

- This compound is orally active and has an impressive potency, with an IC50 of 2.0 nM for both human and rodent MTP .

- Human trials demonstrate similar effects, with significant reductions in plasma triglycerides and VLDL cholesterol after oral administration .

Target of Action

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

CP-346086 plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with the MTP, an enzyme that is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins . This compound inhibits MTP activity, thereby affecting the secretion of apoB and triglycerides .

Cellular Effects

In Hep-G2 cells, this compound has been shown to inhibit the secretion of apoB and triglycerides without affecting apoA-I secretion or lipid synthesis . This indicates that this compound can influence cell function by altering lipid metabolism and secretion pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MTP, thereby inhibiting its activity . This inhibition affects the assembly of apoB-containing lipoproteins, leading to reduced secretion of apoB and triglycerides .

Temporal Effects in Laboratory Settings

This compound has been observed to lower plasma triglycerides 2 hours after a single oral dose in rats or mice . After a 2-week treatment, it was found to lower total, VLDL, and LDL cholesterol and triglycerides dose-dependently .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a dose giving 30% triglyceride lowering (ED30) was found to be 1.3 mg/kg .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, particularly those involving MTP . By inhibiting MTP, this compound affects the assembly and secretion of apoB-containing lipoproteins, thereby influencing lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an MTP inhibitor

Subcellular Localization

Given its role as an MTP inhibitor, it is likely to be localized in the endoplasmic reticulum where MTP is found .

Méthodes De Préparation

La synthèse de CP 346086 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies synthétiques exactes et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation d'une structure biphénylique et l'incorporation d'un groupe trifluorométhyle .

Analyse Des Réactions Chimiques

CP 346086 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

CP 346086 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la protéine de transfert des triglycérides microsomales.

Biologie : Le composé est utilisé pour étudier le rôle des triglycérides et du cholestérol dans les processus cellulaires.

Médecine : CP 346086 est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'hyperlipidémie et des maladies cardiovasculaires.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et formulations hypolipidémiants

5. Mécanisme d'action

CP 346086 exerce ses effets en inhibant l'activité de la protéine de transfert des triglycérides microsomales. Cette inhibition entraîne une réduction de la sécrétion d'apolipoprotéine B et de triglycérides par les cellules hépatiques. Le composé cible spécifiquement la protéine de transfert des triglycérides microsomales, l'empêchant de transférer des triglycérides à l'apolipoprotéine B, ce qui est essentiel à la formation de lipoprotéines de très basse densité et de lipoprotéines de basse densité .

Comparaison Avec Des Composés Similaires

CP 346086 est unique en son genre pour son inhibition puissante de la protéine de transfert des triglycérides microsomales. Les composés similaires comprennent :

Lomitapide : Un autre inhibiteur de la protéine de transfert des triglycérides microsomales utilisé pour traiter l'hyperlipidémie.

Mipomersen : Un oligonucléotide antisens qui cible l'ARN messager de l'apolipoprotéine B, réduisant la production d'apolipoprotéine B et de lipoprotéines de basse densité.

Comparé à ces composés, CP 346086 a démontré une puissance et une biodisponibilité orale plus élevées, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

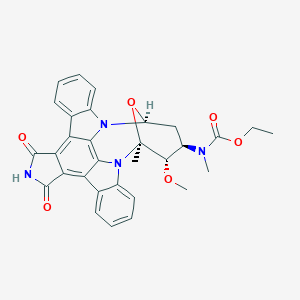

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[(1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate](/img/structure/B130822.png)

![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)

![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)